Bicyclooct-2-ene-2-carbonitrile (CAS 14948-74-4) is a highly constrained, bridged bicyclic alpha,beta-unsaturated nitrile. Commercially procured primarily as a stereodefined building block for medicinal chemistry and advanced materials, this compound features a rigid carbon framework that locks the nitrile group into strict conjugation with the endocyclic double bond. For industrial and laboratory buyers, its primary value lies in its exceptional precursor suitability for synthesizing bicyclic beta-amino acids and rigidified pharmacophores, where it acts as a highly predictable 3D bioisostere for flat aromatic rings. Unlike flexible monocyclic analogs, its locked geometry ensures strict spatial predictability in downstream functionalization and receptor docking [1].
Attempting to substitute Bicyclooct-2-ene-2-carbonitrile with flexible monocyclic alternatives like cyclohexene-1-carbonitrile introduces severe process inefficiencies. Flexible analogs undergo rapid conformational flipping and yield complex mixtures of diastereomers during nucleophilic addition, necessitating expensive and time-consuming chiral chromatography to isolate the desired trans-isomers. Furthermore, substituting with the structurally related bicyclohept-2-ene (norbornene) core introduces excessive ring strain (approximately 23-27 kcal/mol), making the intermediate susceptible to unwanted retro-Diels-Alder reactions or ring-opening under thermal stress. Procuring the exact scaffold avoids these costly purification bottlenecks and thermal instability issues [1].
The rigid geometry of Bicyclooct-2-ene-2-carbonitrile strictly dictates the trajectory of incoming nucleophiles. When subjected to Michael addition with secondary amines such as pyrrolidine, the compound yields exclusively (>99%) the trans-3-substituted bicyclooctane-2-carbonitrile. In stark contrast, flexible monocyclic analogs like cyclohexene-1-carbonitrile produce a mixture of cis and trans isomers under identical conditions due to ring flexibility. This quantitative difference in stereocontrol directly impacts procurement by eliminating the need for downstream diastereomer resolution [1].
| Evidence Dimension | Diastereomeric purity of amine addition products |
| Target Compound Data | >99% trans-isomer exclusively formed |
| Comparator Or Baseline | Cyclohexene-1-carbonitrile (yields mixed cis/trans diastereomers) |
| Quantified Difference | Near-absolute stereocontrol vs. mixed isomer generation requiring separation |
| Conditions | Nucleophilic addition of pyrrolidine under standard basic conditions |
Eliminates the requirement for expensive chiral chromatography, significantly reducing the time and cost of synthesizing bicyclic beta-amino acid pharmacophores.
The bicyclooctene core possesses a relatively low strain energy of approximately 11 kcal/mol. This is substantially lower than the ~23-27 kcal/mol strain energy found in the closely related bicycloheptene (norbornene) framework. Because of this reduced strain, Bicyclooct-2-ene-2-carbonitrile exhibits higher thermal stability during downstream synthetic steps, resisting the spontaneous retro-Diels-Alder decomposition or ring-opening metathesis that frequently degrades norbornene-based intermediates at elevated temperatures [1].
| Evidence Dimension | Inherent ring strain energy |
| Target Compound Data | ~11 kcal/mol |
| Comparator Or Baseline | Bicycloheptene (Norbornene) core (~23-27 kcal/mol) |
| Quantified Difference | >50% reduction in ring strain energy |
| Conditions | Computational and experimental thermodynamic profiling of bicyclic alkene frameworks |
Ensures higher yields and prevents intermediate degradation during high-temperature functionalization steps in complex API synthesis.
Bicyclooct-2-ene-2-carbonitrile serves as a strictly rigid 3D vector. Its bridged structure is locked, meaning the energy barrier to conformational flipping is effectively insurmountable under physiological conditions. Conversely, cyclohexene derivatives undergo rapid half-chair to boat interconversions with a low energy barrier of roughly 10 kcal/mol. This absolute rigidity ensures that functional groups appended to the scaffold maintain a precise, predictable spatial orientation, which is critical when substituting flat benzene rings to improve the metabolic stability of drug candidates [1].
| Evidence Dimension | Conformational flipping barrier |
| Target Compound Data | Locked geometry (no ring flipping) |
| Comparator Or Baseline | Cyclohexene core (~10 kcal/mol barrier to interconversion) |
| Quantified Difference | Absolute spatial predictability vs. rapid conformational averaging |
| Conditions | Physiological temperature (37 °C) in aqueous or organic environments |
Provides medicinal chemists with a highly predictable, non-aromatic 3D scaffold that improves drug docking and metabolic stability compared to flexible rings.
Directly leveraging its exclusive trans-addition profile, this compound is a highly efficient starting material for generating rigid beta-amino acids without relying on chiral resolution or complex diastereomer separation workflows [1].
Utilizing its locked framework, the compound serves as a key intermediate for replacing flat aromatic rings in drug candidates, enhancing solubility and reducing cytochrome P450-mediated metabolism while maintaining precise spatial vectors [2].
Thanks to its low ring strain (~11 kcal/mol) compared to norbornene analogs, it is a highly stable choice for synthetic routes that require prolonged heating, avoiding retro-Diels-Alder degradation and improving overall batch yields [3].